4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Physicochemical Profiling Lead Optimization Kinase Inhibitor Design

Procure CAS 921162-81-4 as a crucial, uncharacterized scaffold for kinase inhibitor discovery. Its 3,4-difluorophenyl and morpholine motifs are privileged for ATP-competitive binding, yet its specific biological profile is unreported. Ideal for SAR diversification at the critical 6-position to engineer potency and selectivity. An essential analytical standard for LC-MS/MS method development. Guarantees a defined chemotype for computational benchmarking. Contact vendors for custom synthesis.

Molecular Formula C15H13F2N5O
Molecular Weight 317.3
CAS No. 921162-81-4
Cat. No. B2737277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
CAS921162-81-4
Molecular FormulaC15H13F2N5O
Molecular Weight317.3
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F
InChIInChI=1S/C15H13F2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2
InChIKeyLBKQUIPVMQDJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (CAS 921162-81-4): Procurement-Relevant Identity and Kinase Inhibitor Scaffold Context


4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (CAS 921162-81-4) is a synthetic heterocyclic small molecule built on a pyrazolo[3,4-d]pyrimidine core, featuring a 3,4-difluorophenyl substituent at the 1-position and a morpholine ring at the 4-position . This scaffold class is broadly recognized in medicinal chemistry as a privileged structure for ATP-competitive kinase inhibition, with numerous analogues reported as inhibitors of mTOR, CDKs, FLT3, VEGFR2, and other oncology targets [1]. However, public-domain, peer-reviewed primary data specifically characterizing the biological activity, selectivity, or pharmacokinetic properties of this exact compound remain absent from PubMed-indexed literature and patent exemplifications as of the current search. Prospective users should note that commercial availability of this compound is limited to specialty chemical suppliers whose technical documentation does not constitute peer-reviewed evidence of target engagement or functional differentiation from in-class analogues.

Why 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Cannot Be Interchanged with Common Pyrazolopyrimidine Analogues: The Critical Gap in Comparator Data


The pyrazolo[3,4-d]pyrimidine class exhibits extreme sensitivity of potency, selectivity, and pharmacokinetic profile to subtle variations at the 1-, 4-, and 6-positions [1]. For example, in the well-characterized mTOR inhibitor series, replacing a 6-arylureidophenyl group with a 6-alkylureidophenyl substituent shifted compounds from mixed mTOR/PI3Kα inhibitors to highly mTOR-selective agents (>1000-fold selectivity) [1]. Similarly, the identity of the 1-aryl group profoundly influences kinase binding; 3,4-difluorophenyl substitution was specifically highlighted in Abbott Laboratories' kinase inhibitor patents (e.g., US7772231) as a key moiety for modulating potency against multiple kinase targets [2]. Without compound-specific IC50, selectivity panel, or cellular efficacy data for CAS 921162-81-4, any assumption that a generic 4-morpholino-1-aryl-pyrazolopyrimidine can substitute for this precise chemotype is scientifically unjustified. The absence of head-to-head comparator data does not imply equivalence—it signals an uncharacterized risk for any research or industrial application requiring defined target engagement.

Quantitative Differentiation Evidence for 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (CAS 921162-81-4): A Critical Appraisal of Public Data Availability


Structural and Physicochemical Differentiation from the Closest Commercial Analogues: A Computed Property Comparison

Computational prediction of key drug-likeness parameters for CAS 921162-81-4 versus its closest commercially available analogues reveals distinct physicochemical profiles that inform compound selection [1]. The 3,4-difluorophenyl substitution pattern in CAS 921162-81-4 imparts a higher calculated lipophilicity (clogP ≈ 2.09) compared to the unsubstituted phenyl analogue (clogP ≈ 1.5) and the 4-fluorophenyl variant (clogP ≈ 1.8), while the 4-morpholino group provides a topological polar surface area (TPSA) of ~75.9 Ų [1]. This balance of lipophilicity and polarity may influence solubility, permeability, and off-target binding profiles relative to analogues with different 1-aryl or 4-substituent groups [2]. However, these are calculated properties without experimental validation for this specific compound.

Physicochemical Profiling Lead Optimization Kinase Inhibitor Design

Kinase Selectivity: Class-Level Evidence for the Pyrazolo[3,4-d]pyrimidine Scaffold and the Absence of Compound-Specific Data for CAS 921162-81-4

In the foundational J. Med. Chem. study by Verheijen et al. (2009), 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines achieved subnanomolar mTOR IC50 values and >1000-fold selectivity over PI3Kα when optimized at the 6-aryl and 1-position substituents [1]. The most selective compound (5u) demonstrated mTOR IC50 = 9 nM and PI3Kα IC50 = 1962 nM [1]. The Abbott kinase inhibitor patent US7772231B2 further exemplifies the critical role of the 1-(3,4-difluorophenyl) motif in modulating potency across multiple kinase targets including Aurora, CDK, and Src family kinases [2]. However, CAS 921162-81-4 specifically lacks a 6-aryl substituent (the 6-position is unsubstituted hydrogen), and no kinase inhibition data have been reported for this compound. Therefore, its kinase target profile cannot be inferred from these class-level findings and must be considered uncharacterized.

Kinase Profiling Selectivity Screening mTOR Inhibition

Cellular Antiproliferative Activity: Evidence Gap for CAS 921162-81-4 Relative to Characterized Pyrazolopyrimidine mTOR Inhibitors

The J. Med. Chem. 2009 series demonstrated that optimized 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines achieved subnanomolar IC50 values in cellular proliferation assays, with compound 5u showing unprecedented cellular IC50 < 1 nM [1]. This cellular potency was attributed to the combination of potent mTOR enzymatic inhibition (IC50 = 9 nM) and favorable physicochemical properties enabling cell penetration [1]. In contrast, CAS 921162-81-4 has no reported cellular proliferation data in any cancer cell line, and its predicted moderate lipophilicity (clogP ≈ 2.09) and TPSA (~75.9 Ų) are within a range that could support cell permeability, but this remains experimentally unvalidated [2]. Without cellular IC50 values against a panel of relevant cell lines, no meaningful comparison to established pyrazolopyrimidine probes can be made.

Cellular Proliferation Cancer Cell Lines Growth Inhibition

Prudent Application Scenarios for 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (CAS 921162-81-4) Based on Current Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration in Kinase Inhibitor Discovery Programs

CAS 921162-81-4 can serve as a synthetic intermediate or core scaffold for medicinal chemistry teams exploring SAR around the pyrazolo[3,4-d]pyrimidine kinase inhibitor class. The 3,4-difluorophenyl group and morpholine substituent are privileged motifs in kinase inhibitor design, as evidenced by their presence in the Abbott kinase inhibitor patent portfolio [1]. Researchers can use this compound as a starting point for diversification at the 6-position, which is critical for achieving both potency and selectivity according to the J. Med. Chem. 2009 mTOR inhibitor study [2]. Its predicted moderate lipophilicity and TPSA suggest potential for further optimization toward orally bioavailable leads. This application is supported by the compound's structural features but requires prospective biological characterization.

Chemical Probe Development for Target Identification via Chemoproteomics

The pyrazolo[3,4-d]pyrimidine scaffold is known to engage a broad range of kinases, making it a useful affinity matrix ligand for kinase profiling when appropriately derivatized [1]. CAS 921162-81-4, with its free 6-position, can be functionalized with a linker moiety for immobilization on solid supports, enabling pull-down experiments to identify cellular kinase targets. The 3,4-difluorophenyl group may confer enhanced binding to certain kinase subfamilies compared to unsubstituted phenyl analogues, as suggested by the selectivity data in related patent disclosures [1]. However, this application requires experimental validation of target binding, which remains unreported for this specific compound.

Analytical Reference Standard for LC-MS/MS Method Development in Drug Metabolism Studies

Given its well-defined molecular formula (C15H13F2N5O) and molecular weight (317.3 g/mol), CAS 921162-81-4 can serve as an analytical reference standard for developing and validating LC-MS/MS methods for detecting pyrazolopyrimidine derivatives in biological matrices [1]. The presence of two fluorine atoms provides a distinct isotopic pattern that facilitates mass spectrometric identification. This application relies solely on the compound's analytical characteristics and does not require biological activity data, making it immediately feasible for procurement.

Computational Chemistry and Molecular Modeling Benchmarking

The well-defined 3D structure and moderate conformational flexibility of CAS 921162-81-4 make it suitable for benchmarking computational chemistry methods such as density functional theory (DFT) calculations, molecular docking, and molecular dynamics simulations [1]. Its calculated physicochemical properties (clogP, TPSA) can be used to validate predictive models for drug-likeness [2]. This application is supported by the availability of the compound's computed molecular descriptors and does not depend on experimental biological data.

Quote Request

Request a Quote for 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.